molecular formula C13H9NO6S B587156 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-19-7

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B587156
CAS No.: 88373-19-7
M. Wt: 307.276
InChI Key: BQDIANYAWKOFHE-UHFFFAOYSA-N
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Description

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by the presence of a sulfooxy group attached to the dibenzoxazepine core. Dibenzoxazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

    Formation of the Dibenzoxazepine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminophenols and 2-fluorobenzonitriles under base-promoted conditions.

    Introduction of the Sulfooxy Group: The sulfooxy group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by sulfonation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxazepine ring, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxazepine derivatives.

    Substitution: Halogenated or nitrated dibenzoxazepines.

Scientific Research Applications

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The sulfooxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes or receptors. The dibenzoxazepine core can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Dibenz[b,f][1,4]oxazepin-11(10H)-one: Lacks the sulfooxy group, resulting in different solubility and reactivity.

    Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one: Contains a pyridine ring, leading to different biological activities.

    Quinazolinimines: Similar core structure but different functional groups, resulting in varied chemical and biological properties.

Uniqueness: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the sulfooxy group, which enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(6-oxo-5H-benzo[b][1,4]benzoxazepin-10-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13-8-4-3-7-11(20-21(16,17)18)12(8)19-10-6-2-1-5-9(10)14-13/h1-7H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDIANYAWKOFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858405
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-19-7
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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